molecular formula C19H21F2N5O2 B2646971 N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide CAS No. 2034543-11-6

N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide

Cat. No. B2646971
CAS RN: 2034543-11-6
M. Wt: 389.407
InChI Key: ZARNACDBVQRZBQ-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H21F2N5O2 and its molecular weight is 389.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • Research has focused on synthesizing novel fused heterobicycles and derivatives, showing the chemical versatility of compounds with similar structures. For instance, substituted pyrazolo[4,3-c]pyridine-3-ols and their derivatives were synthesized, indicating a broad interest in creating new molecules for various applications, including pharmaceuticals and materials science (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antimicrobial Activity

  • Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activities and developing compounds with potential therapeutic applications (Patil et al., 2021).

In Vivo Activity against Mycobacterium Tuberculosis

  • Novel fluoroquinolones with the structural feature of piperazin-1-yl substitution have been evaluated in vivo against Mycobacterium tuberculosis, showing the relevance of such compounds in addressing global health challenges like tuberculosis. This indicates the potential for developing new drugs based on this scaffold (Shindikar & Viswanathan, 2005).

Photosynthetic Electron Transport Inhibition

  • Pyrazole derivatives have been synthesized and screened as potential inhibitors of photosynthetic electron transport, revealing an interest in exploring these compounds for agricultural applications, such as herbicides. This application demonstrates the diverse potential impacts of these compounds beyond the pharmaceutical industry (Vicentini et al., 2005).

Access to Pyrazines, Piperazinones, and Quinoxalines

  • The preparation of tetrahydropyrazines, dihydropyrazines, pyrazines, piperazinones, and quinoxalines through reactions involving 1,2-diamines and 1,2-diaza-1,3-butadienes has been described, highlighting the synthetic utility of these compounds in creating a wide array of heterocyclic compounds (Aparicio et al., 2006).

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O2/c20-14-5-3-6-15(21)17(14)22-19(28)25-10-8-24(9-11-25)18(27)16-12-13-4-1-2-7-26(13)23-16/h3,5-6,12H,1-2,4,7-11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARNACDBVQRZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide

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